(6-Methoxypyridin-3-YL)methanesulfonyl chloride
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Overview
Description
(6-Methoxypyridin-3-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, featuring a methanesulfonyl chloride group attached to the 3-position of a 6-methoxypyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-YL)methanesulfonyl chloride typically involves the reaction of 6-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
6-Methoxypyridine+Methanesulfonyl chloride→(6-Methoxypyridin-3-YL)methanesulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
(6-Methoxypyridin-3-YL)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are crucial in modifying the chemical and physical properties of target molecules, enabling their use in various applications.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
(6-Methoxypyridin-3-yl)methanamine: Similar structure but with an amine group instead of a sulfonyl chloride group.
Uniqueness
(6-Methoxypyridin-3-YL)methanesulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for versatile applications in chemical synthesis and research.
Properties
Molecular Formula |
C7H8ClNO3S |
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Molecular Weight |
221.66 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(4-9-7)5-13(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
LTCSMJFHFISXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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